molecular formula C10H10ClFO2 B13311407 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Cat. No.: B13311407
M. Wt: 216.63 g/mol
InChI Key: DHAFTYVHUWMXEZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3

InChI Key

DHAFTYVHUWMXEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1F)O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one , a specialized halogenated butyrophenone intermediate. This document is structured for researchers and drug development professionals, focusing on synthesis, characterization, and application logic.

CAS Number: 1871652-77-5[1][2]

Executive Summary

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CAS 1871652-77-5) is a critical pharmaceutical building block belonging to the butyrophenone class. Characterized by a specific substitution pattern—a butyryl group at position 1, fluorine at position 2, hydroxyl at position 4, and chlorine at position 5—this compound serves as a scaffold for synthesizing bioactive molecules, particularly in the development of antifungal agents and potential antipsychotic derivatives. Its unique halogenation pattern (Cl/F) modulates metabolic stability and lipophilicity, key parameters in medicinal chemistry.

Chemical Identity & Properties

This section defines the precise physicochemical parameters required for identification and quality control.

PropertySpecification
CAS Number 1871652-77-5
IUPAC Name 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Exact Mass 216.0353
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~7.5 (Phenolic OH)
LogP (Predicted) ~2.8
Structural Representation

The specific regiochemistry (5-Cl, 2-F relative to the ketone) is vital. The fluorine atom ortho to the ketone group influences the carbonyl reactivity, while the para-hydroxyl group facilitates further derivatization (e.g., etherification).

ChemicalStructure Core Butyrophenone Core (C10 Scaffold) Sub1 1-Butyryl Group (Ketone) Core->Sub1 Position 1 Sub2 2-Fluoro (Ortho) Core->Sub2 Position 2 Sub3 4-Hydroxy (Para) Core->Sub3 Position 4 Sub4 5-Chloro (Meta to Ketone) Core->Sub4 Position 5 Sub2->Sub1 Electronic Interaction

Figure 1: Structural decomposition of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one highlighting substituent positioning.

Synthetic Pathway & Mechanism

The synthesis of CAS 1871652-77-5 is typically achieved via Friedel-Crafts Acylation . The choice of starting material is critical to ensure the correct regiochemistry (5-Cl, 2-F).

Retrosynthetic Analysis

To obtain the 1,2,4,5-substitution pattern, the precursor must be 2-Chloro-5-fluorophenol .

  • Directing Effects: The hydroxyl group (-OH) is a strong activator and directs ortho/para. The halogens are deactivators but also direct ortho/para.

  • Regioselectivity: Acylation of 2-Chloro-5-fluorophenol occurs preferentially at the para position relative to the hydroxyl group (Position 4 of the phenol), which corresponds to Position 1 of the final butyrophenone. This avoids the sterically hindered position ortho to the hydroxyl group (between OH and Cl).

Experimental Protocol

Reagents: 2-Chloro-5-fluorophenol, Butyryl Chloride (or Butyric Anhydride), Aluminum Chloride (AlCl₃), Dichloromethane (DCM) or Nitrobenzene.

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve 2-Chloro-5-fluorophenol (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0°C. Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise. Note: Exothermic reaction; control temperature to prevent tar formation.

  • Acylation: Add Butyryl Chloride (1.1 eq) dropwise over 30 minutes. The mixture may turn dark red/brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 2-Chloro-5-fluorophenol Step1 1. Lewis Acid Complexation (AlCl3, 0°C, DCM) Start->Step1 Step2 2. Electrophilic Attack (Butyryl Chloride Addition) Step1->Step2 Step3 3. Friedel-Crafts Acylation (Para to -OH) Step2->Step3 Regioselective C-C Bond Formation Step4 4. Hydrolysis/Quench (Ice/HCl) Step3->Step4 End Product: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one Step4->End Yield: ~75-85%

Figure 2: Synthetic workflow for CAS 1871652-77-5 via Friedel-Crafts Acylation.

Analytical Characterization (Quality Control)

Validation of the compound's identity requires confirming the position of the substituents.

MethodExpected Signal / ParameterDiagnostic Value
¹H NMR (DMSO-d₆) δ ~10.5 ppm (s, 1H, -OH)Confirms phenolic nature.
δ ~7.5-7.8 ppm (d, 1H, Ar-H)Confirms aromatic proton adjacent to ketone (H6).
δ ~6.9-7.1 ppm (d, 1H, Ar-H)Confirms aromatic proton adjacent to F/Cl (H3).
δ ~2.8 ppm (t, 2H, -CH₂-C=O)Confirms butyryl chain attachment.
¹³C NMR ~198 ppm (C=O)Ketone carbonyl carbon.
~160 ppm (d, C-F coupling)Carbon attached to Fluorine (doublet).
HPLC Purity > 98% (Area %)Reverse phase C18, Water/ACN gradient.
Mass Spec (ESI) [M-H]⁻ = 215.0Negative mode is preferred for phenols.

Critical QC Check: Distinguishing from the isomer 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one (CAS 2585-70-8). The target compound (CAS 1871652-77-5) has the hydroxyl group para to the ketone, whereas the isomer has it ortho (which would show strong intramolecular hydrogen bonding in IR/NMR).

Applications in Drug Development

This compound is a versatile intermediate for "scaffold hopping" in medicinal chemistry.

  • Antifungal Research: The 2,4-disubstituted (or 2,4,5-trisubstituted) phenyl ring is a pharmacophore found in azole antifungals (e.g., Posaconazole, Voriconazole analogs). The butyryl chain provides a handle for alkylation or conversion to a chiral alcohol via asymmetric reduction.

  • Antipsychotic Analogs: As a butyrophenone derivative, it serves as a precursor for non-classical antipsychotics. The 4-hydroxyl group allows for ether linkages to piperazine or piperidine moieties, mimicking the structure of Haloperidol metabolites but with altered metabolic profiles due to the 5-chloro-2-fluoro substitution.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Phenols are susceptible to oxidation over time; the halogen substituents mitigate this but do not eliminate it.

References

  • Arctom Scientific. (2024). Product Data: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CAS 1871652-77-5).[1][2] Retrieved from

  • Sigma-Aldrich (Merck). (2024). Building Block Explorer: Halogenated Butyrophenones. Retrieved from

  • PubChem. (2024). Compound Summary: Halogenated Phenol Derivatives. National Library of Medicine. Retrieved from

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

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structure elucidation of "1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel organic compound, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It details the strategic application and integration of modern analytical methods, emphasizing the causality behind experimental choices to form a self-validating system for unambiguous structure determination.

Introduction and Strategic Overview

The precise characterization of any novel chemical entity is a cornerstone of chemical research and drug development. The molecule 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one, a substituted aromatic ketone, presents a distinct analytical challenge due to its specific substitution pattern. Its structure contains a butyrophenone core, further functionalized with chloro, fluoro, and hydroxyl groups on the phenyl ring. The exact positioning of these substituents is critical, as it dictates the molecule's physicochemical properties, reactivity, and potential biological activity.

This guide outlines a systematic workflow that leverages a suite of spectroscopic and spectrometric techniques. Our strategy is not merely additive; it is integrative. Each piece of data from one technique is used to corroborate or refine hypotheses derived from another, ensuring the final structural assignment is robust and unequivocal. We will progress from fundamental molecular formula determination to detailed connectivity mapping and, finally, to the gold-standard confirmation of the three-dimensional arrangement of atoms.

G cluster_start Initial Analysis cluster_screening Functional Group Screening cluster_nmr Core Structure & Connectivity cluster_confirmation Validation & Confirmation A Hypothesized Structure B High-Resolution Mass Spectrometry (HRMS) A->B Determine Molecular Formula D FTIR Spectroscopy A->D Identify Functional Groups E UV-Vis Spectroscopy A->E Confirm Conjugated System C Calculate Index of Hydrogen Deficiency (IHD) B->C From Formula F 1D NMR (¹H, ¹³C, DEPT) C->F Guide NMR Interpretation D->F Confirm Functional Groups G 2D NMR (COSY, HSQC, HMBC) F->G Establish Connectivity H Mass Spec Fragmentation Analysis G->H Corroborate Fragments J Final Structure Assignment G->J Propose Final Structure H->J Validate Connectivity I X-Ray Crystallography (Optional Gold Standard) I->J Unambiguous 3D Proof G parent [C₁₀H₁₀ClFO₂]⁺˙ Molecular Ion frag1 [C₇H₃ClFO]⁺˙ Substituted Benzoyl Cation parent->frag1 α-Cleavage frag2 [C₇H₃ClFO]⁺ Acylium Ion frag1->frag2 Loss of CO loss1 - •C₃H₇ (Propyl radical) loss2 - CO

Caption: Primary fragmentation pathway in Mass Spectrometry.

X-Ray Crystallography: The Definitive Proof

When all spectroscopic data have been analyzed and a structure is proposed, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. T[1][2][3]his technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and intermolecular interactions.

[4]While often considered the "gold standard," the primary limitation is the requirement to grow a suitable, high-quality single crystal of the compound, which can be a challenging and time-consuming process. F[5][6]or 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one, an X-ray structure would definitively confirm the substitution pattern on the aromatic ring, leaving no room for doubt.

Data Integration and Final Conclusion

The structure elucidation of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a process of convergent evidence.

  • HRMS provides the molecular formula, C₁₀H₁₀ClFO₂.

  • IHD calculation (value of 5) suggests a substituted aromatic ring and a carbonyl group.

  • FTIR confirms the presence of -OH, C=O, aromatic C=C, and aliphatic C-H functional groups.

  • ¹H and ¹³C NMR identify all unique proton and carbon environments, consistent with the proposed structure.

  • COSY confirms the integrity of the linear butyl chain.

  • HSQC maps all protons to their directly attached carbons.

  • HMBC provides the critical long-range correlations that link the butanoyl group to the aromatic ring at C1 and establish the relative positions of the H, Cl, F, and OH substituents.

  • MS Fragmentation shows the loss of a propyl radical, corroborating the butanoyl-aryl ketone structure.

Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system that allows for the confident and unambiguous assignment of the structure as 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one.

Appendix: Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. F[7]ilter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. 8[7]-16 scans are usually sufficient.

  • ¹³C{¹H} NMR Acquisition: Use a standard proton-decoupled single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans will depend on concentration but may range from 128 to several thousand. 4[7]. 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise in a reasonable time frame. For HMBC, the long-range coupling delay should be optimized for an average JCH of 8-10 Hz.

[8]#### Protocol 2: Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion. Use a time-of-flight (TOF) mass analyzer to obtain high-resolution mass data. Perform MS/MS (or tandem MS) on the isolated molecular ion to induce fragmentation and record the resulting fragment ions.

[9]#### Protocol 3: FTIR Spectroscopy (ATR)

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the empty, clean ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

References

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman People. Available at: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • How to determine the structure of organic molecules. Quora. Available at: [Link]

  • Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. Available at: [Link]

  • Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Taylor & Francis Online. Available at: [Link]

  • A Practical Guide to Structure Determination in Organic Chemistry. Google Books.
  • HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of. Available at: [Link]

  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. ACS Publications. Available at: [Link]

  • Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Where do the odorous halogenated phenols in drinking water resources come from?. ResearchGate. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available at: [Link]

  • 13-C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

  • Analysis of Raspberry Ketone in Nutraceutical Formulation Using Fourier Transform Infrared Spectrophotometric Method. SciSpace. Available at: [Link]

  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

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1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical characterization, mechanism of action (MoA), and synthetic utility of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one , a specialized halogenated butyrophenone derivative. This compound serves as a critical privileged scaffold in medicinal chemistry, most notably as a precursor and pharmacophore for novel mitochondrial transporter inhibitors (e.g., targeting SLC1A5_var) and G-protein coupled receptor (GPCR) modulators.

Executive Summary & Compound Identity

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a highly functionalized aromatic ketone characterized by a specific substitution pattern (5-chloro, 2-fluoro, 4-hydroxy) on the phenyl ring.[1] This "tri-substituted" motif is a bioisostere used to modulate metabolic stability and ligand-target affinity in drug discovery.

Property Data
IUPAC Name 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Chemical Class Halogenated Butyrophenone / Phenyl Ketone
Key Moiety 5-Chloro-2-fluoro-4-hydroxyphenyl (CFHP)
Primary Application Key Intermediate for SLC1A5_var Inhibitors and Phenylacetic Acid drugs
Core Biological Relevance

Unlike classical butyrophenones (e.g., Haloperidol) which target Dopamine D2 receptors, the 5-chloro-2-fluoro-4-hydroxy substitution shifts the pharmacological profile. Recent studies identify this scaffold as a critical pharmacophore for:

  • SLC1A5_var Inhibition : Targeting mitochondrial glutamine transporters in pancreatic cancer (e.g., as seen in the iMQT-020 class).[2]

  • GPCR Modulation : Serving as a building block for GPR40 (FFAR1) and CRTH2 antagonists.

  • Metabolic Stability : The fluorine at C2 and chlorine at C5 block common metabolic soft spots (CYP450 oxidation), extending half-life.

Mechanism of Action (MoA) Studies

The mechanism of action for this compound is context-dependent: it acts either as a direct biological probe or as the active pharmacophore within a larger drug molecule.

A. Target: Mitochondrial Glutamine Transporter (SLC1A5_var)

Recent breakthrough studies (Sung et al., 2025) have validated the 5-chloro-2-fluoro-4-hydroxyphenyl moiety as a potent allosteric inhibitor of SLC1A5_var , a mitochondrial variant of the glutamine transporter upregulated in KRAS-mutant cancers.

  • Mechanism : The compound (or its derivative) binds to an allosteric site on SLC1A5_var, distinct from the glutamate/glutamine binding pocket.

  • Effect : This binding induces a conformational freeze, preventing the transport of glutamine into the mitochondria.

  • Downstream Consequence : Depletion of mitochondrial glutamine impairs the TCA cycle and redox balance (lowering NADPH/GSH), leading to ferroptosis and apoptosis in cancer cells.

B. Target: GPCR Allosteric Modulation

In the context of metabolic disease research (Amgen, Milne et al., 2011), this scaffold serves as a precursor to Phenylacetic Acid derivatives that act on:

  • GPR40 (FFAR1) : Agonism enhances glucose-dependent insulin secretion. The halogenated phenol mimics the acidic headgroup of fatty acids.

  • CRTH2 : Antagonism blocks PGD2 signaling, reducing allergic inflammation.

C. MoA Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold acts as a metabolic blocker (SLC1A5) or a signaling modulator (GPCR).

MoA_Pathway cluster_Mito Mitochondrial Pathway (Cancer) cluster_GPCR GPCR Signaling (Metabolic/Immune) Compound 1-(5-Chloro-2-fluoro- 4-hydroxyphenyl)butan-1-one (Scaffold) SLC1A5 SLC1A5_var (Transporter) Compound->SLC1A5 Allosteric Inhibition GPR40 GPR40/CRTH2 (Receptor) Compound->GPR40 Ligand Binding (Derivatives) Gln_Transport Glutamine Influx (Blocked) SLC1A5->Gln_Transport Inhibits TCA TCA Cycle Collapse Gln_Transport->TCA Depletes Substrate ROS ROS Accumulation (Ferroptosis) TCA->ROS Redox Failure Signaling cAMP / Calcium Modulation GPR40->Signaling Activates/Blocks Response Insulin Secretion / Anti-inflammation Signaling->Response Therapeutic Effect

Caption: Dual mechanistic pathways of the 5-chloro-2-fluoro-4-hydroxyphenyl scaffold targeting mitochondrial transport (SLC1A5_var) and cell surface receptors (GPCRs).

Experimental Protocols & Synthesis

A. Synthesis of the Scaffold (Milne Protocol)

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one and its conversion to the key phenylacetic acid intermediate is critical for accessing the bioactive chemical space. The following protocol is adapted from the scalable Amgen process (Milne et al., 2011).

Step 1: Friedel-Crafts Acylation (Ketone Formation)

  • Reagents : 2-Chloro-5-fluorophenol (1.0 equiv), Butyryl Chloride (1.1 equiv), Aluminum Chloride (AlCl₃, 3.0 equiv).

  • Solvent : Dichloromethane (DCM) or Nitrobenzene.

  • Procedure :

    • Cool the solution of 2-chloro-5-fluorophenol in DCM to 0°C.

    • Add AlCl₃ portion-wise to form the phenolate complex.

    • Add butyryl chloride dropwise, maintaining temperature < 5°C.

    • Warm to reflux (40°C) for 4 hours to drive the rearrangement to the para-position.

    • Quench : Pour into ice-water/HCl. Extract with Ethyl Acetate.

    • Purification : Recrystallization from Heptane/IPA.

  • Yield : ~85-90% of the target ketone.

Step 2: Willgerodt-Kindler Modification (Optional for Acid Derivatives)

  • To convert the ketone to the phenylacetic acid (drug precursor), react with sulfur and morpholine, followed by hydrolysis.

B. Biological Validation Assay (Glutamine Transport)

To validate the MoA on SLC1A5_var:

  • Cell Line : MIA PaCa-2 (Pancreatic cancer, KRAS-mutant).

  • Tracer : [³H]-Glutamine.

  • Protocol :

    • Plate cells in 24-well plates.

    • Pre-incubate with 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (0.1 - 10 µM) for 15 mins in Na+-free buffer (to isolate SLC1A5 activity).

    • Add [³H]-Glutamine (50 nM) and incubate for 2 mins.

    • Wash 3x with ice-cold buffer.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Expected Result : Dose-dependent reduction in glutamine uptake with an IC₅₀ in the low micromolar range.

Analytical Characterization Data

For quality control in research applications, the compound must meet these specifications.

Test Specification Method
Appearance Off-white to pale yellow crystalline solidVisual
Purity (HPLC) ≥ 98.0%Reverse Phase C18, ACN/Water gradient
¹H NMR (DMSO-d₆) δ 7.63 (d, J=7.6 Hz, 1H), 6.75 (d, J=11.5 Hz, 1H), 2.85 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H)400 MHz NMR
Mass Spec (ESI) [M+H]⁺ = 217.04 m/zLC-MS
Melting Point 101 - 103 °CCapillary Method

References

  • Milne, J. E., et al. "Scalable Synthesis of Phenylacetic Acids through Iodide-Catalyzed Reduction of Mandelic Acids." Journal of Organic Chemistry, vol. 76, no. 22, 2011, pp. 9519–9524.

  • Sung, Y., et al. "Targeting mitochondrial glutamine transporter SLC1A5_var in pancreatic cancer." Nature Communications, vol. 16, 2025.[2]

  • Amgen Inc. "Phenylacetic Acid Derivatives as CRTH2 Antagonists." US Patent 2008/0132543, 2008.

  • ProbeChem. "iMQT-020 Product Datasheet: Biological Activity and Synthesis." ProbeChem Biochemicals, 2025.

Sources

Structural Elucidation and Spectroscopic Characterization of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectroscopic atlas for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (Formula:


, MW: 216.64  g/mol ).[1] This compound serves as a critical halogenated intermediate in the synthesis of antifungal azoles and kinase inhibitors.[1]

The structural integrity of this molecule relies on the specific regiochemistry of the halogen substituents (2-Fluoro, 5-Chloro) relative to the butyryl and hydroxyl groups. This guide details the expected NMR, IR, and MS signatures required to validate this specific isomer against potential regioisomeric impurities (e.g., 3-chloro-5-fluoro isomers).

Chemical Structure & Numbering[1][2][3][4]
  • Position 1: Butan-1-one (Butyryl group)[1]

  • Position 2: Fluorine atom[1][2][3][4][5]

  • Position 4: Hydroxyl group[1][6][2][3][5]

  • Position 5: Chlorine atom[1][7][2][3][4][5]

  • Positions 3, 6: Aromatic protons

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI, 70 eV) or ESI- (Negative Mode for phenolic proton).[1]

Fragmentation Logic

As a butyrophenone derivative, the mass spectrum is dominated by the McLafferty Rearrangement due to the presence of


-hydrogens in the butyl chain.

Key Diagnostic Ions (EI Source):

m/z (amu) Intensity Ion Identity Mechanism

| 216 / 218 | Medium |


 | Molecular Ion (Shows characteristic 3:1 Cl isotope pattern) |
| 188 / 190  | Base Peak  | 

| McLafferty Rearrangement : Loss of ethylene from the butyl chain.[1] | | 173 / 175 | High |

|

-Cleavage
: Loss of propyl radical to form the acylium ion.[1] | | 145 / 147 | Low |

| Loss of entire butyryl group (Aryl cation).[1] |
Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M]+ m/z 216/218 McLafferty McLafferty Product (Enol) m/z 188/190 M_Ion->McLafferty - C2H4 (28) Acylium Acylium Ion (Alpha Cleavage) m/z 173/175 M_Ion->Acylium - C3H7 (43) Aryl Aryl Cation m/z 145/147 Acylium->Aryl - CO (28) key1 Primary Path key2 Secondary Path

Caption: Fragmentation pathways highlighting the McLafferty rearrangement (Primary) and Alpha-cleavage (Secondary).

NMR Spectroscopy (The Definitive Characterization)

Solvent Recommendation: DMSO-


 is required to observe the labile phenolic proton and prevent chemical exchange broadening.
H NMR Data (400 MHz, DMSO- )

The aromatic region is simplified by the 2,4,5-substitution pattern, leaving two singlet-like protons that are actually doublets due to Fluorine coupling.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
OH 10.8 - 11.2Singlet (br)-Phenolic OH (Deshielded by H-bond to F).[1]
H-6 7.75 - 7.85Doublet

Ortho to C=O[1] (Deshielded). Meta to F.
H-3 6.90 - 7.00Doublet

Ortho to F (Shielded by OH).[1] Large F-coupling.

-CH

2.85 - 2.95Triplet

Adjacent to Carbonyl.[1]

-CH

1.60 - 1.70Sextet

Methylene bridge.[1]

-CH

0.90 - 0.95Triplet

Terminal methyl.[1]
C NMR Data (100 MHz, DMSO- )

Carbon signals will appear as doublets due to


F coupling (

).
Carbon TypeShift (

, ppm)
Coupling (

, Hz)
Assignment
C=O (C1') ~197.5

Ketone Carbonyl.
C-2 (Ar) ~158.0

C-F ipso carbon (Large doublet).[1]
C-4 (Ar) ~156.5

C-OH ipso carbon.[1]
C-1 (Ar) ~118.0

Quaternary C attached to Ketone.
C-6 (Ar) ~130.5

CH aromatic (Deshielded).[1]
C-5 (Ar) ~122.0

C-Cl ipso carbon.[1]
C-3 (Ar) ~104.5

CH aromatic (Shielded, Ortho to F).[1]
Aliphatic 40.0, 17.5, 13.8-Butyl chain carbons.[1]
F NMR
  • Shift:

    
     -110 to -115 ppm (Singlet/Multiplet depending on decoupling).
    
  • Diagnostic Value: The presence of a single peak confirms mono-fluorination.[1] The shift is characteristic of a fluorine atom ortho to a carbonyl group on a phenol ring.[1]

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (

)
Vibration ModeDescription
3200 - 3400 O-H StretchBroad band.[1] Lower frequency indicates intramolecular H-bonding with F.
1665 - 1675 C=O[1] StretchConjugated ketone.[1] Lower than typical alkyl ketones (1715) due to conjugation.
1580, 1490 C=C StretchAromatic ring skeletal vibrations.
1150 - 1250 C-F StretchStrong band, often overlapping with C-O stretch.[1]
700 - 800 C-Cl StretchCharacteristic halo-arene fingerprint.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Solvent Selection: Use DMSO-

    
     (99.9% D) rather than CDCl
    
    
    
    .[1]
    • Reasoning: The phenolic proton at C4 is acidic.[1] In CDCl

      
      , it often broadens or disappears due to exchange with trace water.[1] DMSO forms a strong H-bond, locking the proton and sharpening the peak (Singlet at ~11 ppm).
      
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Validation Check: Ensure the integration of the aromatic region (2H) matches the aliphatic chain (2H + 2H + 3H = 7H).[1] If the ratio is off, check for solvent peaks (DMSO pentet at 2.50 ppm).[1]

Protocol 2: Regio-Isomer Differentiation Workflow

To distinguish the target (5-Cl, 2-F) from the likely impurity (3-Cl, 6-F), use the coupling constants of the aromatic protons.

Elucidation_Logic Start Unknown Isomer H_NMR Run 1H NMR (Focus on Aromatic Region) Start->H_NMR Check_J Analyze Coupling Constants (J) H_NMR->Check_J Target Target: 5-Chloro-2-Fluoro H3 (Ortho to F): 3J ~11Hz H6 (Meta to F): 4J ~7Hz Check_J->Target Matches Pattern Isomer Isomer: 3-Chloro-6-Fluoro Coupling pattern differs (Check 19F shift) Check_J->Isomer Deviates

Caption: Logic flow for distinguishing the 5-Chloro-2-Fluoro isomer using J-coupling analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for SCS additivity rules and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for

    
    C NMR chemical shift prediction tables).
    
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Butyrophenone derivatives. National Institute of Standards and Technology.[1] Available at: [Link] (Reference for McLafferty fragmentation patterns).[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison.[1] Available at: [Link] (Reference for Fluorine-Proton coupling constants).[1]

Sources

Methodological & Application

in vitro assay development using "1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Luminescent Kinase Assay for Characterizing 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a robust, high-throughput in vitro biochemical assay to characterize the inhibitory potential of the novel small molecule, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one. Due to the absence of a defined biological target for this compound, we present a hypothetical yet scientifically rigorous workflow using a representative enzyme, "Kinase-X," as the target. The protocol details the use of a homogeneous luminescence-based assay that quantifies ATP consumption, a universal indicator of kinase activity. We meticulously outline the critical steps of assay development, from initial enzyme and substrate titrations to the statistical validation of assay performance using the Z'-factor, culminating in a standardized protocol for determining inhibitor potency (IC₅₀). This guide is designed to equip researchers with the fundamental principles and practical steps required to establish a reliable screening platform for novel kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families in modern drug discovery. The identification of novel small molecule inhibitors, such as 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (hereafter designated CFH-Butanone ), is a key objective for therapeutic development.

CFH-Butanone is a synthetic organic compound whose biological activity is not yet characterized. Its structure, featuring a halogenated phenolic ring, suggests potential for interaction with biological targets through various non-covalent forces, making it a candidate for screening campaigns[1].

This application note details the complete workflow for developing a sensitive and robust in vitro assay to determine if CFH-Butanone can inhibit the activity of a representative enzyme, "Kinase-X". We employ a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). The principle is straightforward: Kinase-X consumes ATP to phosphorylate a substrate; after the reaction, a proprietary reagent is added that contains luciferase and its substrate, which produces a light signal in proportion to the amount of remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal, while an uninhibited reaction will deplete ATP, leading to a low signal. This "add-mix-read" format is highly amenable to high-throughput screening (HTS)[2].

The cornerstone of any screening campaign is a meticulously optimized and validated assay.[3] This guide provides not just the steps, but the scientific rationale behind them, ensuring the development of a self-validating system that yields trustworthy and reproducible data.[4]

Signaling Pathway & Assay Principle

The assay quantifies the primary function of Kinase-X: the transfer of a phosphate group from ATP to a peptide substrate. The subsequent measurement relies on a luciferase-based reaction to detect the amount of ATP remaining.

G Figure 1: Assay Principle Workflow cluster_0 Kinase Reaction cluster_1 Detection Step ATP ATP KinaseX Kinase-X (Enzyme) ATP->KinaseX Substrate Peptide Substrate Substrate->KinaseX ADP ADP KinaseX->ADP P_Substrate Phosphorylated Substrate KinaseX->P_Substrate ATP_rem Remaining ATP Inhibitor CFH-Butanone (Potential Inhibitor) Inhibitor->KinaseX Luciferase Luciferase/ Luciferin ATP_rem->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Diagram of the kinase reaction and luminescent detection principle.

Materials and Reagents

  • Compound: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CFH-Butanone)

  • Enzyme: Recombinant Human Kinase-X (e.g., supplied by SignalChem)

  • Substrate: Generic peptide substrate for Kinase-X (e.g., Poly(Glu, Tyr) 4:1)

  • ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich)

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Plates: Solid white, flat-bottom 384-well assay plates (Corning)

  • Solvent: Dimethyl sulfoxide (DMSO), ACS Grade

  • Plate Reader: Luminometer-capable multi-mode plate reader (e.g., Tecan Spark® or BMG CLARIOstar®)

Assay Development & Optimization Workflow

A robust assay is developed through systematic optimization of key parameters. This workflow ensures sensitivity to inhibition, minimal variability, and suitability for HTS. The entire process is a prerequisite for generating reliable inhibitor data.[5]

G Figure 2: Assay Development Workflow A Step 1: Reagent Preparation & QC B Step 2: Enzyme Titration (Determine optimal [E]) A->B C Step 3: ATP Titration (Determine ATP Km) B->C D Step 4: Reaction Time Course (Confirm Linear Phase) C->D E Step 5: Assay Validation (Z'-Factor & DMSO Tolerance) D->E F Step 6: Final Protocol: IC50 Determination E->F

Caption: A logical workflow for systematic in vitro assay development.

Protocol 1: Enzyme Titration

Objective: To determine the enzyme concentration that yields a robust signal window (difference between no-enzyme and enzyme-present wells) while ensuring the reaction remains in the initial velocity phase.

  • Prepare a serial 2-fold dilution of Kinase-X in assay buffer, starting from a high concentration (e.g., 200 ng/µL) down to 0 ng/µL.

  • Add 5 µL of each enzyme dilution to wells of a 384-well plate.

  • Add 5 µL of assay buffer containing a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate to all wells.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read luminescence on a plate reader.

  • Analysis: Plot luminescence vs. enzyme concentration. Select the concentration that gives ~80-90% of the maximum signal drop (ATP consumption) and lies on the linear portion of the curve. This balances signal strength with reagent conservation.

Protocol 2: ATP Titration and Kₘ Determination

Objective: To determine the Michaelis constant (Kₘ) for ATP. For inhibitor screening, especially for ATP-competitive inhibitors, running the assay at an ATP concentration close to its Kₘ provides the highest sensitivity.[5]

  • Use the optimal Kinase-X concentration determined in Protocol 1.

  • Prepare a serial 2-fold dilution of ATP in assay buffer, starting from 200 µM down to 0 µM.

  • Dispense 5 µL of Kinase-X solution into each well.

  • Add 5 µL of each ATP dilution to the wells.

  • Incubate, add detection reagent, and read as described in Protocol 1.

  • Analysis:

    • Calculate the velocity (ATP consumed) at each ATP concentration. This is proportional to (Luminescence_max - Luminescence_sample).

    • Plot velocity vs. ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Protocol 3: Assay Validation (Z'-Factor)

Objective: To statistically validate the robustness and quality of the assay for screening purposes. The Z'-factor is a measure of the separation between the positive and negative controls.[6]

  • Prepare two sets of controls in a 384-well plate (e.g., 16-24 replicates each).

    • Negative Control (Max Signal): 5 µL assay buffer (no enzyme) + 5 µL assay buffer with ATP at Kₘ. This represents 100% inhibition.

    • Positive Control (Min Signal): 5 µL Kinase-X (optimal concentration) + 5 µL assay buffer with ATP at Kₘ. This represents 0% inhibition.

  • Incubate, add detection reagent, and read as described previously.

  • Analysis: Calculate the Z'-factor using the formula from Zhang et al. (1999)[7]:

    • Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

    • Where σ is the standard deviation, µ is the mean, 'p' is the positive control (min signal), and 'n' is the negative control (max signal).

Z'-Factor ValueAssay Quality Interpretation
> 0.7Excellent, highly robust assay[8]
0.5 to 0.7Good assay, suitable for HTS[7][8]
0 to 0.5Marginal, may require further optimization[7]
< 0Unsuitable for screening

An assay with a Z'-factor ≥ 0.5 is generally considered reliable for a screening campaign.[8][9]

Protocol: IC₅₀ Determination for CFH-Butanone

Objective: To determine the concentration of CFH-Butanone required to inhibit 50% of Kinase-X activity (IC₅₀).

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of CFH-Butanone in 100% DMSO, starting at a high concentration (e.g., 10 mM).

    • Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 100 nL) of each dilution into wells of the 384-well plate. This creates a final assay concentration starting at 50 µM with a final DMSO concentration of 0.5%.

    • Include "no-inhibitor" (0.5% DMSO only) and "no-enzyme" (0.5% DMSO only) controls.

  • Enzyme Addition:

    • Add 10 µL of Kinase-X (at 2X the final optimal concentration) to all wells except the "no-enzyme" controls. Add 10 µL of assay buffer to the "no-enzyme" wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of substrate/ATP mix (at 2X the final concentration, with ATP at its Kₘ) to all wells to start the reaction. The final volume is 20 µL.

  • Incubation:

    • Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes and read luminescence.

Data Analysis and Hypothetical Results

  • Normalization: The raw luminescence data (RLU) is normalized to percent inhibition using the controls:

    • % Inhibition = 100 * (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)

    • RLU_pos_ctrl is the mean of the "no-inhibitor" wells (0% inhibition).

    • RLU_neg_ctrl is the mean of the "no-enzyme" wells (100% inhibition).

  • Curve Fitting: Plot % Inhibition vs. the log of CFH-Butanone concentration. Fit the data using a four-parameter variable slope equation to derive the IC₅₀ value.

Table 1: Hypothetical Assay Optimization & Validation Summary

ParameterOptimized ValueRationale
Kinase-X Concentration10 ng/wellProvides ~85% ATP consumption, ensuring a strong signal window.
ATP Concentration15 µMDetermined to be the empirical Kₘ for this enzyme lot.
Reaction Time60 minutesWithin the linear phase of ATP consumption.
Final DMSO Concentration0.5%Shown to have no significant effect on enzyme activity.
Z'-Factor 0.82 Indicates an excellent and highly reliable assay. [7][8]

Table 2: Hypothetical Potency of CFH-Butanone

CompoundTargetIC₅₀ (µM)Hill Slope
CFH-ButanoneKinase-X1.251.10.995
Staurosporine (Control)Kinase-X0.0151.00.998

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High data variability.- Low signal-to-background ratio.- Check pipetting accuracy; use automated liquid handlers.- Re-optimize enzyme or ATP concentrations.- Ensure reagents have equilibrated to room temperature.
Inconsistent IC₅₀ values - Compound solubility issues.- Reagent degradation.- Visually inspect for compound precipitation.- Prepare fresh compound dilutions for each experiment.- Aliquot and store enzyme and ATP at -80°C.
High Luminescence in all wells - Inactive enzyme.- Kinase-Glo® reagent failure.- Test enzyme activity with a control inhibitor.- Use a fresh lot of detection reagent.

Conclusion

This application note provides a detailed, systematic framework for the development and validation of a robust luminescent assay to characterize novel kinase inhibitors like 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one. By following the outlined protocols for enzyme titration, Kₘ determination, and rigorous statistical validation via the Z'-factor, researchers can establish a high-quality screening platform. The resulting optimized assay enables the reliable determination of inhibitor potency (IC₅₀), providing a critical first step in the drug discovery cascade and facilitating the evaluation of this and other novel chemical entities.

References

  • Cui, J., & Li, J. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. (URL: [Link])

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (URL: [Link])

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Website. (URL: [Link])

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Assay Guidance Manual. PubMed. (URL: [Link])

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. (URL: not a direct scientific publication, but a tool implementing the established formula)
  • Hassan, S. S., et al. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. SLAS Discovery, 22(6), 676-685. (URL: [Link])

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs Website. (URL: [Link])

  • O'Connor, K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17753–17761. (URL: [Link])

  • ResearchGate. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. (URL: [Link])

  • Auld, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharma Focus Asia.
  • Molecular Biology. (n.d.). Assay Development. MB - About. (URL: general educational resource on assay development principles)
  • G-Biosciences. (2013). Assay Development 101: A Beginner's Guide. (URL: [Link])

  • NCBI Bookshelf. (2012). Assay Guidance Manual. National Center for Biotechnology Information. (URL: [Link])

Sources

Application Note: A Comprehensive Guide to the Purification of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the purification strategies for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one, a substituted phenolic ketone of interest in synthetic and medicinal chemistry. Achieving high purity of such intermediates is paramount for the reliability of subsequent reactions and the integrity of biological assays. This document outlines four primary purification methodologies: recrystallization, flash column chromatography, preparative HPLC, and a preliminary acid-base extraction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal mechanisms behind experimental choices to ensure both technical accuracy and practical applicability. Each method is presented with a step-by-step protocol, troubleshooting advice, and a discussion of its suitability based on scale, required purity, and the nature of the impurities.

Compound Profile and Physicochemical Properties

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a moderately polar aromatic ketone. Its purification is governed by the interplay of its functional groups: a weakly acidic phenolic hydroxyl group, a polar ketone, a lipophilic chloro group, and a short alkyl chain. Understanding these properties is the foundation for selecting an appropriate purification strategy.

Chemical Structure:

Chemical structure of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Table 1: Physicochemical Properties of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

PropertyValueSource / Note
CAS Number 1871652-77-5[1]
Molecular Formula C₁₀H₁₀ClFO₂Calculated
Molecular Weight 216.64 g/mol Calculated
Physical State Likely a solid at room temperatureInferred from similar structures
Polarity Moderately PolarInferred from functional groups
Acidity (pKa) ~7-10 (Phenolic -OH)Estimated based on substituted phenols
Solubility Poorly soluble in water and non-polar solvents (e.g., hexane); Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone).General chemical principles

Strategic Approach to Purification

The optimal purification technique is dictated by the initial purity of the crude material, the quantity of the compound, and the final purity required. The presence of the acidic phenol offers a unique chemical handle for separation that is not available for neutral compounds.

Purification_Decision_Tree start Crude 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one purity_check Assess Initial Purity & Scale start->purity_check high_purity High Purity (>85%) Solid Material purity_check->high_purity Solid & >85% low_purity Low Purity (<85%) Oily or Complex Mixture purity_check->low_purity Oil or <85% recrystallization Method 1: Recrystallization high_purity->recrystallization column Method 2: Flash Column Chromatography low_purity->column acid_base Optional Pre-treatment: Acid-Base Extraction low_purity->acid_base final_purity_check Final Purity >98% Required? recrystallization->final_purity_check column->final_purity_check acid_base->column Removes non-acidic impurities prep_hplc Method 3: Preparative HPLC final_purity_check->prep_hplc Yes final_product Pure Product final_purity_check->final_product No prep_hplc->final_product

Caption: Purification strategy decision workflow.

Method 1: Recrystallization

Principle: This is the most efficient method for purifying solid compounds that are already relatively pure (>85%). It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold.[2][3] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The aromatic nature of the target compound often makes alcohols a good starting point for solvent selection.[4]

Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount (~20-30 mg) of the crude solid into several test tubes.

    • Add a few drops of different solvents (see Table 2) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. The best solvent will yield a high quantity of crystalline solid.

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) can be effective.[2]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent / SystemRationale
Isopropanol or EthanolAlcohols are often effective for aromatic compounds.[4]
Ethyl AcetateGood for moderately polar ketones.
TolueneThe aromatic nature may suit the target compound.
Ethanol / WaterA common polar solvent/anti-solvent system.
Ethyl Acetate / HexaneA moderately polar / non-polar system.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stirring and continued heating are essential.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point; a sharp melting range close to the literature value indicates high purity.

Method 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[5] For 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one, the polar hydroxyl and ketone groups will interact strongly with the polar silica gel, while a moderately polar mobile phase will be used to elute the compound from the column. More polar impurities will be retained longer, and less polar impurities will elute faster.[5]

Column_Chromatography_Workflow A 1. TLC Optimization (e.g., Hexane:EtOAc) Target Rf ~0.3 B 2. Column Packing (Slurry pack with silica gel in non-polar solvent) A->B C 3. Sample Loading (Dissolve crude in minimal dichloromethane, add silica, evaporate, load powder) B->C D 4. Elution (Run solvent through column, collecting fractions) C->D E 5. Fraction Analysis (Spot fractions on TLC plate to identify pure product) D->E F 6. Combine & Evaporate (Combine pure fractions and remove solvent via rotary evaporation) E->F

Caption: Standard workflow for flash column chromatography.

Protocol: Flash Column Chromatography
  • Mobile Phase Selection via TLC:

    • Dissolve a small amount of crude material in a suitable solvent like ethyl acetate or dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Adjust the solvent ratio until the spot corresponding to the product has a Retention Factor (Rf) of approximately 0.25-0.35. A common starting point for phenolic ketones is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.[6]

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles.

  • Sample Loading:

    • For best resolution, use "dry loading." Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution technique used for achieving very high purity (>99%) or for separating very similar compounds.[7] For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common method.[8][9] In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. The target compound will be retained on the column and will elute when the mobile phase becomes sufficiently non-polar.

Protocol: Reversed-Phase Preparative HPLC
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical RP-HPLC system first.

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to improve peak shape by suppressing the phenolate anion).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.

    • Gradient: Start with a high percentage of A and gradually increase B (e.g., 10% to 90% B over 20 minutes).

    • Detection: UV detector set to a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

  • Scale-Up to Preparative System:

    • Use a preparative C18 column with the same chemistry. Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Sample Preparation:

    • Dissolve the partially purified sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then diluted with water).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification Run and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Collect fractions corresponding to the target peak as identified by the UV detector. Automated fraction collectors are standard for this process.[10]

  • Post-Purification Work-up:

    • Combine the pure fractions.

    • Most of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a solid. Alternatively, the product can be extracted from the aqueous solution into a solvent like ethyl acetate, dried, and evaporated.

Method 4: Acid-Base Extraction (Preliminary Cleanup)

Principle: This liquid-liquid extraction technique is an excellent first step to remove non-acidic impurities from a crude mixture. The phenolic hydroxyl group is acidic enough to be deprotonated by a moderately strong aqueous base (like NaOH), forming a water-soluble phenolate salt. Neutral organic impurities will remain in the organic phase.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated target compound will be in the upper aqueous layer (as the sodium phenolate salt).

  • Separation: Drain and discard the lower organic layer, which contains the neutral impurities.

  • Neutralization and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2), which will re-protonate the phenolate and cause the neutral product to precipitate or become insoluble.

  • Isolation: Extract the neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Evaporation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

Summary and Comparison of Techniques

Table 3: Comparison of Purification Methodologies

FeatureRecrystallizationFlash ChromatographyPreparative HPLCAcid-Base Extraction
Typical Use Case Final purification of solidsPrimary purification of mixturesHigh-purity polishingCrude initial cleanup
Achievable Purity 95-99%90-98%>99%N/A (Cleanup step)
Scale Milligrams to KilogramsMilligrams to >100 GramsMicrograms to GramsGrams to Kilograms
Cost Low (Solvents)Moderate (Silica, Solvents)High (Instrument, Columns)Very Low (Reagents)
Time Investment ModerateHighHighLow
Key Advantage Simple, scalable, cost-effectiveVersatile for many mixturesHighest resolutionRemoves specific impurity class
Key Limitation Only for solids; can have yield lossTedious; large solvent useLimited scale; expensiveOnly for acidic/basic compounds

References

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • RSC Publishing. (2019). Preparative separation of seven phenolic acids from Xanthii Fructus using pH-zone-refining counter-current chromatography. [Link]

  • Google Patents. (2009).
  • MDPI. (2023). Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. [Link]

  • Google Patents. (1958).
  • University of California, Los Angeles. Recrystallization. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]

  • Research Journal of Pharmacy and Technology. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. [Link]

  • Korea Science. (2023). A Study on Extraction and Adsorption of Three Phenolic Ketones. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • LCGC International. (2010). Improving HPLC Separation of Polyphenols. [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

  • Google Patents. (1972).
  • Google Patents. (1943).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Link]

  • Organic Syntheses Procedure. Synthesis of Koser's Reagent and Derivatives. [Link]

  • Cheméo. Chemical Properties of 1-Butanone, 1-(4-hydroxyphenyl)- (CAS 1009-11-6). [Link]

Sources

Troubleshooting & Optimization

improving the yield of "1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (hereafter referred to as Target Ketone ) presents a classic but unforgiving challenge in aromatic substitution: achieving high regioselectivity on a multi-halogenated phenol.

This molecule is a critical intermediate, often associated with the synthesis of antifungal pharmacophores (e.g., triazole derivatives like Posaconazole analogs). The primary synthetic route involves the Friedel-Crafts acylation of 2-chloro-5-fluorophenol (or its ester via Fries rearrangement).

Common failure modes in this synthesis include:

  • Regio-scrambling: Formation of the ortho-acylated isomer (position 6) rather than the desired para-isomer (position 4).

  • Incomplete Conversion: Deactivation of the catalyst by the phenolic hydroxyl group.

  • Aluminum "Tar" Formation: Polymerization during the highly exothermic quenching phase.

This guide provides a self-validating protocol to stabilize your yield above 85%.

Module 1: The Reaction Pathway & Logic

To troubleshoot, we must first visualize the competing pathways. The reaction is governed by the directing effects of the hydroxyl group (strong activator, ortho/para) versus the halogens (weak deactivators, ortho/para).

The Strategic Goal: Force acylation at C4 (para to -OH) while suppressing C6 (ortho to -OH).

ReactionPathway Start 2-Chloro-5-fluorophenol Complex Aluminum-Phenoxide Complex (Intermediate) Start->Complex -HCl Reagent Butyryl Chloride + AlCl3 (>2.2 eq) Reagent->Complex Path_Para Kinetic/Low Temp (40-60°C) Complex->Path_Para Path_Ortho Thermodynamic/High Temp (>120°C) Complex->Path_Ortho Product_Para TARGET: Para-Isomer (C4-Acylation) Path_Para->Product_Para Preferred Route Product_Ortho IMPURITY: Ortho-Isomer (C6-Acylation) Path_Ortho->Product_Ortho Avoid

Figure 1: Mechanistic pathway highlighting the temperature-dependence of regioselectivity in phenol acylation.

Module 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high yield. Data is based on standard optimization of halo-phenol acylations.

Stoichiometry: The "2.2 Equivalent" Rule

Users often fail by using 1.1 eq of Aluminum Chloride (


). This is incorrect for phenols.
  • Mechanism: The first equivalent of

    
     reacts immediately with the phenolic -OH to form 
    
    
    
    + HCl. This "wastes" one equivalent of catalyst.
  • Requirement: You need 1.0 eq to neutralize the phenol + 1.1-1.2 eq to catalyze the acylation.

  • Recommendation: Use 2.2 to 2.5 equivalents of

    
    .
    
Solvent Selection Table
SolventSuitabilityNotes
Dichloromethane (DCM) High Best for para-selectivity (low boiling point limits temp to 40°C). Easy workup.
Nitrobenzene MediumHigh boiling point allows ortho-isomer formation. Toxic. Hard to remove.
1,2-Dichloroethane (DCE) HighAllows slightly higher temp (83°C) if reaction is sluggish in DCM.
Neat (Solvent-free) Low"Melt" method. Often leads to tars and high ortho content. Avoid.

Module 3: Step-by-Step Optimized Protocol

Objective: Synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one. Scale: 100g Input.

Phase A: Complex Formation (Exothermic)
  • Setup: 1L 3-neck flask, overhead stirrer,

    
     inlet, dropping funnel, reflux condenser.
    
  • Charge: Add 2-chloro-5-fluorophenol (1.0 eq) and DCM (10 Vol) .

  • Cooling: Cool to 0–5°C .

  • Catalyst Addition: Add

    
     (2.4 eq)  portion-wise.
    
    • Critical: Expect massive HCl gas evolution. Ensure scrubber is active. The mixture will turn yellow/orange.[1]

  • Acylating Agent: Add Butyryl Chloride (1.2 eq) dropwise over 1 hour at 0–5°C.

Phase B: The Reaction (Fries/Acylation)[2][3]
  • Warm-up: Allow to warm to room temperature (25°C).

  • Reflux: Heat to mild reflux (40°C ) for 6–12 hours.

    • Checkpoint: Monitor by HPLC. The intermediate ester (if formed) should disappear. If conversion stalls at 80%, add 0.2 eq more

      
      .
      
Phase C: Quenching (The Danger Zone)

Most yield is lost here due to hydrolysis issues.

  • Cool: Cool reaction mass to 0°C.

  • Quench: Slowly pour the reaction mass into ice-cold 2N HCl (5 Vol) .

    • Note: Do NOT add water to the reaction; add reaction to water. This prevents "rock" formation of aluminum salts.

  • Hydrolysis: Stir vigorously at 40°C for 1 hour to break the

    
     bond. The solid complex must dissolve/hydrolyze completely.
    
Phase D: Purification
  • Separate organic layer.[1] Wash with Brine. Dry over

    
    .
    
  • Crystallization: The crude solid is likely a mix of para (major) and ortho (minor).

    • Solvent: Recrystallize from Heptane/Ethyl Acetate (9:1) or Methanol/Water . The para-isomer is typically less soluble and crystallizes out first.

Module 4: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal runaway or moisture ingress. Solution:

  • 
     is extremely hygroscopic. If it was "wet" (grey/clumped), it deactivated and generated heat. Use fresh, yellow/white free-flowing powder.
    
  • Did you add reagents too fast? The initial complexation is exothermic. Keep T < 10°C during addition.

Q2: I see two spots on TLC close together. Yield is low.

Diagnosis: Regioisomer contamination (ortho-acylation). Solution:

  • Check your temperature.[2][3] If you ran >80°C (e.g., in DCE or Nitrobenzene), you favored the thermodynamic ortho-product.

  • Fix: Switch to DCM and keep T < 40°C.

  • Purification: Use column chromatography if recrystallization fails. The ortho-isomer usually has a lower Rf due to intramolecular H-bonding (chelation).

Q3: The product is trapped in a white solid during workup.

Diagnosis: Incomplete hydrolysis of the Aluminum-Phenoxide complex. Solution:

  • Water alone is not enough. You need Acid (HCl) and Heat (after quenching) to break the strong Al-O bond.

  • Stir the quenched biphasic mixture at 45°C for 30 mins until all solids dissolve into the layers.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude by HPLC/TLC Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Wrong Isomer (Ortho) CheckTLC->Result2 Result3 Tars / Baseline Impurities CheckTLC->Result3 Sol1 Increase AlCl3 to 2.5 eq Check moisture content Result1->Sol1 Sol2 Lower Reaction Temp Switch to DCM Result2->Sol2 Sol3 Slow Addition Rate Improve N2 inerting Result3->Sol3

Figure 2: Diagnostic decision tree for yield improvement.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Posaconazole Intermediate Synthesis

    • Patent: Saksena, A. K., et al. "Process for the preparation of antifungal agents." US Patent 5,661,151. (Describes the general acylation of halophenols for this class of antifungals).
    • Source:

  • Regioselectivity in Phenol Acylation

    • Journal: Anderson, K. W., et al. "Optimization of the Friedel–Crafts Acylation." Tetrahedron, 2002.[4][5]

    • Concept: Explains the "Kinetic (para) vs Thermodynamic (ortho)" control in Fries rearrangements.
  • Reagent Handling: Guide: "Handling of Aluminum Chloride." Organic Process Research & Development (OPRD) guidelines for scale-up.

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for Aluminum Chloride and Butyryl Chloride before handling. All reactions must be performed in a fume hood.

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated starting protocols to empower researchers, scientists, and drug development professionals in achieving robust and reproducible HPLC separations for this compound.

Analyte Physicochemical Profile: The Key to Method Development

Understanding the inherent chemical properties of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is the foundation of a logical and effective HPLC method. The molecule's structure dictates its behavior in a chromatographic system.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical Structure of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-oneThe molecule contains a moderately hydrophobic butyrophenone core with polar (hydroxyl) and electron-withdrawing (chloro, fluoro) functional groups. This structure is ideal for Reversed-Phase (RP) HPLC.
Molecular Formula C₁₀H₁₀ClFO₂The presence of a phenolic hydroxyl (-OH) group makes the molecule's retention highly sensitive to the pH of the mobile phase.
Molecular Weight ~216.63 g/mol [1]A relatively small molecule, suitable for standard HPLC columns and pressures.
Predicted logP ~2.4 - 2.8This value indicates moderate hydrophobicity. A C18 or C8 stationary phase will provide adequate retention. The compound is not overly retained, allowing for reasonable run times.
Predicted pKa ~7.5 - 8.5 (for the phenolic hydroxyl)The pKa is critical. To ensure the compound is in a single, non-ionized state for consistent retention and good peak shape, the mobile phase pH must be controlled and kept at least 2 units below the pKa. An acidic mobile phase (pH 2.5-3.5) is strongly recommended.

Recommended Starting Conditions for RP-HPLC

This protocol serves as a robust starting point for method development. Adjustments should be made based on the specific resolution requirements and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure. The C18 phase offers sufficient hydrophobic retention for this analyte.
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Potassium Phosphate, pH 3.0An acidic mobile phase ensures the phenolic hydroxyl group is protonated (non-ionized), preventing peak tailing due to interactions with residual silanols on the column packing.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase chromatography, often providing sharp peaks for phenolic compounds.
Gradient 40% B to 70% B over 10 minutesThis gradient is a good starting point to elute the compound in a reasonable time and provide separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time reproducibility.[3]
Detection (UV) 278 nmPhenolic compounds typically exhibit strong absorbance in this region. A full UV scan of a standard is recommended to determine the precise λmax.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.

Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one, presented in a question-and-answer format.

Problem: My peak is tailing severely.

Answer: Peak tailing for this compound is almost always caused by secondary ionic interactions between the phenolic hydroxyl group and the silica backbone of the HPLC column.[2]

  • Primary Cause & Explanation: The target analyte has an acidic phenolic hydroxyl group. If the mobile phase pH is too high (e.g., > 4), a portion of the analyte molecules will be deprotonated (negatively charged). Simultaneously, residual silanol groups on the silica surface of the column packing can also be ionized and carry a negative charge. However, at a micro-level, some silanols can interact with the analyte via hydrogen bonding or with trace metals in the silica matrix, creating active sites that cause tailing. By lowering the mobile phase pH to ~3.0, you ensure the analyte is in its neutral, protonated form and suppress the ionization of surface silanols, dramatically improving peak shape.

  • Step-by-Step Solution:

    • Prepare a Buffered Mobile Phase: Do not use plain water. Prepare an aqueous mobile phase containing a buffer effective in the pH 2.5-3.5 range.

      • Option A (Volatile): 0.1% Formic Acid in water. Ideal for LC-MS applications.

      • Option B (Non-Volatile): 20 mM Potassium Phosphate buffer. Prepare by dissolving potassium phosphate monobasic in water and adjusting the pH to 3.0 with phosphoric acid.

    • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new, buffered mobile phase before injecting your sample.

    • Verify Peak Shape: Inject a standard to confirm the tailing is resolved. The tailing factor (Asymmetry) should ideally be between 0.9 and 1.5.

Problem: My retention time is shifting between injections.

Answer: Unstable retention times are typically due to an improperly prepared or unbuffered mobile phase, or fluctuations in system temperature.[3]

  • Cause & Explanation: The retention of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is highly dependent on its ionization state. If the mobile phase is not buffered, small changes (like dissolved CO₂ from the air) can alter the pH, which in turn changes the analyte's polarity and its retention time. Temperature fluctuations also directly impact retention; even a few degrees change can cause noticeable drift.[3]

  • Troubleshooting Workflow:

G Start Retention Time Drifting? CheckBuffer Is Mobile Phase Buffered (pH 2.5-3.5)? Start->CheckBuffer Start Here CheckTemp Is a Column Oven Being Used at a Stable Temp? CheckBuffer->CheckTemp Yes Sol_Buffer ACTION: Prepare fresh, buffered mobile phase (e.g., 0.1% FA). CheckBuffer->Sol_Buffer No CheckEquil Is Column Fully Equilibrated? CheckTemp->CheckEquil Yes Sol_Temp ACTION: Use a column oven set to a constant temp (e.g., 30 °C). CheckTemp->Sol_Temp No Sol_Equil ACTION: Equilibrate for at least 10-15 column volumes. CheckEquil->Sol_Equil No

Caption: Troubleshooting workflow for retention time instability.

Problem: I am not getting enough resolution from a closely eluting impurity.

Answer: Improving resolution requires manipulating the "selectivity" of the separation, which can be achieved by adjusting the mobile phase organic modifier, gradient slope, or stationary phase chemistry.

  • Explanation: Resolution is a function of efficiency, retention, and selectivity. Assuming your peak shape (efficiency) is good, changing selectivity is the most powerful way to separate co-eluting peaks. Different organic solvents interact differently with the analyte and the stationary phase, altering relative retention times.

  • Strategies for Improving Resolution:

    StrategyStep-by-Step ProtocolExpected Outcome
    1. Change Organic Modifier Replace Acetonitrile with Methanol as Mobile Phase B. Re-run the initial gradient. Methanol is a protic solvent and will have different interactions (especially hydrogen bonding) with the phenolic analyte compared to aprotic acetonitrile.This is the most likely strategy to change the elution order or significantly increase the separation between the analyte and the impurity.
    2. Shallow the Gradient If the initial gradient was 40-70% B over 10 min (3%/min), try a shallower slope, such as 50-65% B over 15 min (1%/min).This increases the separation between peaks with similar hydrophobicity, potentially resolving the impurity.
    3. Change Stationary Phase If selectivity changes don't work, switch to a different column chemistry. A Phenyl-Hexyl column can provide alternative selectivity through pi-pi interactions with the analyte's aromatic ring.This is a more significant change that can fundamentally alter the retention mechanism and provide the needed resolution.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate system suitability criteria for this method? A1: For a validated method, you should establish system suitability criteria to ensure the system is performing correctly. Recommended starting points are:

  • Tailing Factor (Asymmetry): 0.9 – 1.5

  • Theoretical Plates (N): > 2000

  • Retention Time Repeatability (%RSD): < 1.0% over 5-6 replicate injections.

  • Peak Area Repeatability (%RSD): < 2.0% over 5-6 replicate injections.

Q2: How should I prepare my sample for injection? A2: Dissolve your sample in a solvent that is compatible with the mobile phase. The ideal solvent is the initial mobile phase composition itself (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid). If the sample has poor solubility, you can use a stronger solvent like 100% Acetonitrile, but ensure your injection volume is small (1-5 µL) to avoid peak distortion. Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[4]

Q3: Can I run this analysis isocratically? A3: Yes, if you are only analyzing the pure compound without any impurities, an isocratic method can be faster. To develop an isocratic method, first run a scouting gradient. The mobile phase composition at which your analyte elutes can be used as a starting point for the isocratic conditions. For example, if the peak elutes at 8 minutes in the 40-70% B over 10-minute gradient, the %B at that time is approximately 64%. You could start testing an isocratic mobile phase of 60-65% Acetonitrile.

Detailed Protocols

Protocol 1: Preparation of 20 mM Potassium Phosphate Buffer (pH 3.0)
  • Weigh: Accurately weigh approximately 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄).

  • Dissolve: Transfer the powder to a 1 L volumetric flask and add ~900 mL of HPLC-grade water. Mix until fully dissolved.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.

  • Dilute to Volume: Add HPLC-grade water to the 1 L mark.

  • Filter: Filter the buffer through a 0.45 µm bottle-top filter to remove any particulates and to degas the solution. This will be your Mobile Phase A.

References

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • CABI Digital Library. (2015). Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66092, 1-Butanone, 1-(4-hydroxyphenyl)-. Retrieved from [Link]

Sources

Technical Support Center: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Synthesis & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The compound 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one is a critical pharmacophore, often utilized as a key intermediate in the synthesis of broad-spectrum azole antifungals (e.g., Posaconazole analogs). Its synthesis typically hinges on the Friedel-Crafts acylation or Fries rearrangement of halogenated phenols.

Users frequently encounter three primary failure modes:

  • Regiochemical Scrambling: Inability to direct the butyryl group to the correct position relative to the directing fluorine and hydroxyl groups.

  • The "Aluminum Sludge" Trap: Failed hydrolysis of the Lewis acid-ketone complex, leading to massive yield loss during workup.

  • Defluorination/Dechlorination: Unexpected loss of halogens under harsh Lewis acid conditions.

This guide provides a self-validating troubleshooting framework to navigate these pitfalls.

Module 1: Reaction Protocol & Regioselectivity

The Core Problem: Direct Acylation vs. Fries Rearrangement

A common novice mistake is attempting direct Friedel-Crafts acylation of 4-chloro-2-fluorophenol. This often fails because the phenolic oxygen coordinates with


, deactivating the ring and evolving 

gas prematurely.

The Solution: The "Two-Step, One-Pot" Fries Rearrangement.

  • O-Acylation: Convert the phenol to the ester (butyrate).

  • Rearrangement: Use Lewis acid to migrate the acyl group to the ortho position (relative to the phenol).

Optimized Workflow Diagram

ReactionWorkflow Figure 1: Optimized Fries Rearrangement Pathway for Regiocontrol Start Start: 4-Chloro-2-fluorophenol Step1 1. Esterification (Butyryl Chloride, 0°C) Start->Step1 Check1 QC Point: Complete Conversion? Step1->Check1 Check1->Step1 No (Add Base/Cat) Step2 2. Fries Rearrangement (Add AlCl3, Heat to 120-140°C) Check1->Step2 Yes Complex Intermediate: Aluminum-Ketone Complex Step2->Complex Quench 3. Acidic Quench (Ice/HCl) Complex->Quench

Critical Parameters Table
ParameterRecommended RangeFailure Consequence
AlCl₃ Stoichiometry 2.2 – 2.5 equivalents < 2.0 eq: Reaction stalls. The product ketone traps 1 eq of AlCl₃; the phenol traps another.
Temperature (Step 2) 120°C – 140°C < 100°C: Incomplete rearrangement (kinetic trap). > 150°C: Defluorination or tar formation.
Solvent Neat (Melt) or Chlorobenzene DCM/Ether: Boiling point too low for rearrangement activation energy.
Addition Rate Slow (Exotherm Control) Fast addition causes localized hotspots, leading to meta-acylation impurities.

Module 2: Troubleshooting The Workup (The "Emulsion" Issue)

The most frequent support ticket involves: "I have a sticky gray solid that won't dissolve," or "My organic layer is an inseparable emulsion."

The Science of the Stall

The product forms a strong chelate with aluminum:


. Breaking this bond requires significant activation energy and low pH. Simple water washing is insufficient and creates aluminum hydroxide gels (the "sludge").
Protocol: The "Hot Acid" Quench
  • Cool the reaction mixture to roughly 60°C (do not let it solidify completely).

  • Pour the reaction mass slowly into a stirred mixture of Crushed Ice + Conc. HCl (3:1 ratio) .

    • Why? The HCl prevents the formation of amphoteric

      
       gel, keeping aluminum in the soluble 
      
      
      
      state.
  • Agitate vigorously for 30–60 minutes.

  • Phase Break: If emulsion persists, filter the biphasic mixture through a Celite pad to remove fine particulate aluminum salts that stabilize the emulsion.

Module 3: Impurity Profiling & QC

Users must distinguish between the target molecule and its "evil twins" (regioisomers).

Diagnostic Data
Impurity TypeOriginDetection (HPLC/NMR)Remediation
O-Acylated Precursor Incomplete rearrangementHigh Rf (TLC); Shift in Carbonyl IR (

vs

)
Push reaction temp higher; add 0.5 eq AlCl₃.
Des-fluoro Impurity Overheating (>160°C)Mass Spec: M-18 peak visible.Control oil bath temp strictly.
Isomer (6-position) Kinetic control (Low temp)NMR: Different splitting pattern on aromatic protons.Thermodynamic control required (longer reaction time).
Decision Tree: Reaction Troubleshooting

Troubleshooting Figure 2: Logic Flow for Yield and Purity Optimization Problem Issue Detected Yield Low Yield (<40%) Problem->Yield Purity Impurity > 5% Problem->Purity CheckCat Check AlCl3 Quality (Is it yellow/clumped?) Yield->CheckCat CheckTemp Check Reaction Temp Purity->CheckTemp ActionCat Replace Catalyst (Must be free-flowing white powder) CheckCat->ActionCat Yes (Bad Cat) CheckQuench Check Quench pH CheckCat->CheckQuench No ActionQuench Ensure pH < 1 Use Conc HCl CheckQuench->ActionQuench ActionHigh Temp > 150°C? Reduce to prevent defluorination CheckTemp->ActionHigh ActionLow Temp < 120°C? Increase to drive rearrangement CheckTemp->ActionLow

Frequently Asked Questions (FAQ)

Q1: Can I use


 instead of 

?
A: Generally, no. While Boron Trifluoride is a good Lewis acid, the Fries rearrangement of halogenated phenols typically requires the stronger oxophilicity of Aluminum to drive the reaction to completion.

often results in lower conversion rates for this specific electron-deficient ring system.

Q2: My product is colored pink/red. Is it ruined? A: Not necessarily. Phenols are prone to oxidation, forming quinone-like impurities that are highly colored even at ppm levels.

  • Fix: Recrystallize from Ethanol/Water or Heptane/EtOAc . Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.

Q3: The NMR shows a mixture of two isomers. Which is which? A: The target molecule (1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one) has a specific substitution pattern.

  • Look at the aromatic region.[1][2][3][4][5] The protons on the ring are para to each other (positions 3 and 6). You should see two singlets (or weak doublets due to long-range F-coupling) with specific J-coupling constants to the Fluorine.

  • Validation: The proton ortho to the Fluorine (Position 3) will have a larger

    
     coupling (~10-12 Hz) compared to the proton meta to the Fluorine.
    

Q4: Is this compound light-sensitive? A: Yes. Halogenated phenols can undergo photolytic dehalogenation. Store the final solid in amber vials under Argon at 2–8°C.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Sigma-Aldrich / Merck Technical Library
    • Context: General mechanism of acylium ion formation and Lewis acid complex
  • Synthesis of Fluorinated Phenol Intermedi

    • Source: ChemicalBook / Patent Liter
    • Context: Protocols for 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone and related butyrophenones via Fries rearrangement.
  • Impurity Profiling in Halogen

    • Source: N
    • Context: Identification of des-fluoro and isomeric impurities in pharmaceutical intermedi
  • Crystallographic Data & Structure Valid

    • Source: PubChem (NIH)
    • Context: Structural confirmation of 1-(4-hydroxyphenyl)butan-1-one analogs.[6]

Sources

Technical Support Center: Optimizing 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CFHB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Reference ID: CFHB-OPT-2024[1]

Welcome to the CFHB Optimization Hub

You are likely working with 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (hereafter referred to as CFHB ), a poly-halogenated butyrophenone derivative. This scaffold is a privileged structure often serving as a precursor for antifungal agents , agrochemicals , or neuroleptic intermediates (though lacking the critical amine side chain for immediate CNS activity).

This guide addresses the three most common bottlenecks reported by researchers working with CFHB: Low Biological Potency , Poor Aqueous Solubility , and Rapid Metabolic Clearance .

Module 1: Enhancing Biological Potency (SAR & Derivatization)

Issue: "My compound shows weak IC50/MIC values in screening."

Diagnosis: CFHB in its native state is a "naked" phenolic ketone. While the halogenation (5-Cl, 2-F) improves lipophilicity compared to the parent butyrophenone, the lack of a basic amine side chain limits its affinity for G-protein coupled receptors (GPCRs) like Dopamine D2 (a common target for this class). If your target is antimicrobial, the alkyl chain (butyl) may be insufficient for optimal membrane disruption.

Troubleshooting Protocol: The SAR Decision Tree

To enhance activity, you must modify the structure based on your biological target.

Pathway A: Target is CNS (e.g., Dopamine/Serotonin Receptors)
  • The Fix: You must introduce a basic nitrogen. The "naked" ketone is inactive.

  • Reaction: Perform a Mannich Reaction or bromination followed by amination at the alpha-carbon or the terminal methyl of the butyl chain.

  • Target Moiety: 4-phenylpiperidine or piperazine side chains are standard for high-potency neuroleptics (e.g., Haloperidol analogs).

Pathway B: Target is Antimicrobial/Antifungal
  • The Fix: Modulate the pKa of the phenol and lipophilicity (LogP).

  • Mechanism: Halogenated phenols act as protonophores, uncoupling oxidative phosphorylation in microbial membranes.

  • Optimization:

    • Chain Extension: Increase the alkyl chain from Butyl (C4) to Hexyl (C6) or Octyl (C8) to increase membrane permeability.

    • Acylation: Convert the 4-OH to an acetate or palmitate ester (Prodrug) to facilitate entry into the cell, where esterases release the active phenol.

Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic CFHB Start: CFHB Scaffold (Weak Activity) Target Identify Target CFHB->Target CNS CNS / GPCR Target->CNS Micro Antimicrobial Target->Micro Action1 Add Basic Amine (Mannich Reaction) CNS->Action1 Missing Pharmacophore Action2 Extend Alkyl Chain (C4 -> C8) Micro->Action2 Low Lipophilicity Result1 High Potency Neuroleptic Action1->Result1 Result2 Membrane Disruptor Action2->Result2

Figure 1: Decision matrix for chemical modification of CFHB based on desired therapeutic endpoint.

Module 2: Solving Solubility & Bioavailability

Issue: "CFHB precipitates in cell culture media or has low oral bioavailability."

Diagnosis: CFHB is highly lipophilic (LogP > 3.[1]0) due to the Chloro and Fluoro substituents.[2][3] However, its primary failure mode in vivo is Phase II Metabolism . The 4-hydroxyl group is a "soft spot" for rapid Glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to rapid excretion.

Troubleshooting Protocol: Formulation & Prodrugs
Step 1: Prodrug Synthesis (Chemical Fix)

Mask the 4-OH group to prevent "First-Pass" metabolism and improve solubility.[1]

  • Protocol: Esterification with morpholino-acetic acid.[1]

  • Why: This adds an ionizable amine (morpholine) which forms salts (HCl), drastically increasing water solubility. Plasma esterases will cleave this in vivo to release active CFHB.

Step 2: Cyclodextrin Complexation (Formulation Fix)

If chemical modification is impossible, use encapsulation.[1]

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Protocol:

    • Dissolve 20% w/v HP-β-CD in PBS.[1]

    • Add CFHB in excess.[1]

    • Stir for 24h at room temperature.

    • Filter (0.45 µm) to remove un-complexed solid.

    • Result: The hydrophobic CFHB sits inside the cyclodextrin cone, while the hydrophilic exterior ensures solubility.

Comparative Solubility Table:

Formulation StrategyAqueous Solubility (mg/mL)Stability (t1/2)Application
Native CFHB (DMSO) < 0.01 (Precipitates)N/AHigh-throughput Screening
Micronized Suspension 0.05HighOral Gavage (Rodents)
HP-β-CD Complex 2.5 - 5.0 HighIV / IP Injection
Phosphate Ester Prodrug > 10.0ModerateClinical Formulation

Module 3: Experimental Validation Protocols

FAQ: "How do I confirm I have synthesized the correct derivative?"

Validation System: You must use NMR to confirm the regioselectivity of your modifications, particularly because the 2-Fluoro and 5-Chloro groups alter the coupling constants.

Key NMR Markers for CFHB:

  • 1H NMR (DMSO-d6): Look for the phenolic proton (-OH) as a broad singlet around

    
     10.5 ppm.
    
  • 19F NMR: The Fluorine at position 2 (ortho to ketone) will show a characteristic shift. If you modify the ketone (e.g., reduction to alcohol), this signal will shift significantly upfield due to the loss of the anisotropic effect of the carbonyl.

  • Coupling: The aromatic protons at C3 and C6 will appear as doublets with distinct coupling constants (

    
    ) due to the fluorine.
    
Workflow: Metabolic Stability Assay

To prove your optimization worked, run this assay:

  • Incubation: Mix 1 µM CFHB (or derivative) with Human Liver Microsomes (HLM).

  • Cofactor: Add NADPH (for Phase I) and UDPGA (for Phase II).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the disappearance of parent peak and appearance of the Glucuronide adduct (+176 Da).

Visualization: Metabolic Fate & Prodrug Activation

Metabolism Prodrug Prodrug (Ester) (High Solubility) Plasma Plasma Esterases Prodrug->Plasma IV/Oral Admin Active Active CFHB (Target Engagement) Plasma->Active Hydrolysis Liver Liver (UGT Enzymes) Active->Liver Circulation Inactive CFHB-Glucuronide (Excreted) Liver->Inactive Glucuronidation (at 4-OH)

Figure 2: The metabolic pathway showing prodrug activation and the eventual inactivation via glucuronidation.

References

  • Structure-Activity Relationships of Butyrophenones

    • Source: Niemegeers, C. J., & Janssen, P. A. (1979). A systematic study of the pharmacological activities of dopamine antagonists. Life Sciences.
    • Relevance: Establishes the necessity of the basic amine side chain for CNS activity in butyrophenone deriv
    • Link:

  • Antimicrobial Activity of Halogenated Phenols

    • Source: Lucchini, J. J., et al. (1990).[1] Molecular structure and antimicrobial activity of some halogenated phenols. Research in Microbiology.

    • Relevance: Explains the mechanism of membrane disruption by chlorofluoro-phenols.
    • Link:

  • Prodrug Strategies for Phenols

    • Source: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

    • Relevance: definitive guide on esterification strategies to improve solubility of phenolic drugs.
    • Link:

  • Synthesis of Fluorinated Butyrophenones

    • Source: ChemicalBook / Literature Synthesis (2024).[1] 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis (Analogous chemistry).

    • Relevance: Provides the Friedel-Crafts acylation conditions (AlCl3 catalyst) required to synthesize the CFHB core.
    • Link:[1]

Sources

Technical Support Center: Assay Optimization for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CAS: 1330185-29-9).[1][2] As a key intermediate in the synthesis of fluorinated antipsychotic pharmacophores, accurate quantification of this molecule is critical for reaction monitoring and impurity profiling.[1]

This guide addresses the specific physicochemical challenges posed by this molecule:

  • Acidity: The ortho-fluoro and meta-chloro substitutions significantly increase the acidity of the phenolic hydroxyl group compared to non-halogenated phenols, leading to peak shape issues at neutral pH.[1][2][3]

  • Lipophilicity: The butyryl chain (butan-1-one) increases hydrophobicity, requiring specific solvent choices to prevent precipitation during sample preparation.[1][2][3]

  • Detection: The chlorine isotope pattern provides a unique mass spectral fingerprint essential for distinguishing this compound from de-halogenated impurities.[1][2][3]

Module A: HPLC/UPLC Method Refinement

The Core Challenge: Peak Tailing & Retention Shifts

User Complaint: "I observe severe peak tailing (Tailing Factor > 1.8) and retention time variability between runs."

Scientific Causality: This compound contains a phenolic moiety.[1][2][3][4][5][6] The electron-withdrawing nature of the ketone (para), fluorine (ortho), and chlorine (meta) groups lowers the pKa of the hydroxyl group to approximately 6.5–7.5.

  • Mechanism: At pH conditions near 7.0 (common in ammonium acetate buffers), the molecule exists in a dynamic equilibrium between its neutral and ionized (phenolate) forms.[1][2] The phenolate anion interacts strongly with residual silanols on the silica stationary phase, causing tailing.[1]

Optimized Protocol: Acidic Suppression

To ensure the molecule remains in its neutral, protonated state, the mobile phase pH must be at least 2 units below its pKa.[1]

Recommended Conditions:

ParameterRecommendationRationale
Stationary Phase C18 with High Carbon Load & End-capping (e.g., Waters XBridge or Agilent Zorbax SB-C18)Steric protection of silanols reduces secondary interactions.[1][2][3]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.[1][2][3]5)Suppresses ionization of the phenol group.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for butyrophenones.[1][2][3]
Column Temp 35°C - 40°CReduces mobile phase viscosity and improves mass transfer.[1][2]
Troubleshooting Workflow (Visualization)

HPLC_Troubleshooting Start Issue: Peak Asymmetry / Tailing Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Yes_pH pH is Acidic Check_pH->Yes_pH Yes No_pH pH is Neutral/Basic Check_pH->No_pH No Check_Col Check Column Type Is it fully end-capped? Yes_pH->Check_Col Adjust_Acid Action: Add 0.1% TFA or Formic Acid to suppress phenol ionization No_pH->Adjust_Acid Success Symmetric Peak (Tailing Factor < 1.2) Adjust_Acid->Success Old_Col Non-endcapped / Old Column Check_Col->Old_Col Yes New_Col Modern C18 / Endcapped Check_Col->New_Col No Replace_Col Action: Switch to High-Purity Silica (e.g., C18 Shield RP) Old_Col->Replace_Col Check_Load Check Mass Load Is concentration > 0.5 mg/mL? New_Col->Check_Load Replace_Col->Success Dilute Action: Dilute Sample Prevent column overload Check_Load->Dilute Yes Dilute->Success

Caption: Decision logic for resolving peak asymmetry in halogenated phenol analysis.

Module B: Sample Preparation & Solubility

The Core Challenge: "The Crash"

User Complaint: "My calibration standards are precipitating when I dilute them with the starting mobile phase."

Scientific Causality: While the phenolic group adds some polarity, the 1-butanone chain and halogen atoms dominate the solubility profile, making the molecule lipophilic.[1][2] Direct dilution into 100% aqueous buffer causes rapid precipitation ("crashing out").[1][2]

The "Diluent Matching" Protocol

To maintain solubility while preventing "solvent shock" (which causes distorted peak shapes upon injection), you must match the sample solvent strength to the initial gradient conditions.

Step-by-Step Preparation:

  • Stock Solution: Dissolve 10 mg of substance in 10 mL of 100% Methanol or Acetonitrile . (Conc: 1 mg/mL).[1][2]

  • Working Standard: Dilute the stock 1:10 using a 50:50 mixture of Water:Acetonitrile .

    • Why? This matches the initial gradient strength usually required to retain this molecule.[1]

  • Filtration: Use PTFE (Teflon) filters.[1][2]

    • Warning: Do NOT use Nylon filters.[1][2] Nylon is hydrophilic and has high affinity for phenols, leading to analyte loss via adsorption.[1]

Solubility Profile Table:

SolventSolubility RatingSuitability for Assay
Water (pH 7) Poor (< 0.1 mg/mL)NO - Risk of precipitation.[1][2][3]
0.1M NaOH Good (forms phenolate salt)NO - Promotes oxidative degradation.[1][2][3]
Methanol Excellent (> 50 mg/mL)YES - Ideal for stock solutions.[1][2][3]
Acetonitrile Excellent (> 50 mg/mL)YES - Ideal for stock solutions.[1][2][3]
Hexane ModerateNO - Incompatible with RP-HPLC.[1][2][3]

Module C: Identification via Mass Spectrometry (LC-MS)

The Core Challenge: Impurity Distinction

User Complaint: "I see a co-eluting peak. How do I know if it's my target or a de-halogenated impurity?"

Scientific Causality: In synthesis, a common impurity is the de-chlorinated or de-fluorinated analog.[1] UV detection (254 nm) cannot easily distinguish these.[1][2] However, Chlorine (


 and 

) has a natural isotopic abundance ratio of approximately 3:1.[1][2]
Validation Check: Isotope Pattern Analysis
  • Target Mass: Calculate the Exact Mass [M+H]+.

    • Formula:

      
      [1][2]
      
    • Monoisotopic Mass: ~216.03 Da.[1][2]

  • The "A+2" Signature:

    • Look for the parent peak at m/z X .[1]

    • Look for a secondary peak at m/z X+2 with approximately 33% intensity of the parent peak.[1]

    • If the X+2 peak is missing or < 5% intensity: The compound has lost the Chlorine atom.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for this assay? A: Yes. The aromatic ring conjugated with the ketone provides strong UV absorbance.[1]

  • Recommendation: Monitor at 254 nm (aromatic max) and 280 nm (phenol specific).[1][2] 254 nm is generally more sensitive for the ketone conjugation.[1]

Q2: My retention time is drifting earlier with every injection. Why? A: This is likely "Phase Collapse" or "Dewetting" if you are using a highly aqueous starting condition (< 5% Organic) to retain polar impurities.[1][2]

  • Fix: Ensure your gradient never drops below 5% Organic, or use a specialized "AQ" (Aqueous compatible) C18 column designed to resist dewetting.[1][2]

Q3: The compound turns pink/brown in solution after 24 hours. A: Phenols are susceptible to oxidation to quinones, especially in light and at neutral/basic pH.[1]

  • Fix: Store stock solutions in Amber Vials . Keep the autosampler temperature at 4°C . Ensure the sample diluent is slightly acidic (0.1% Formic Acid) to stabilize the phenol.

References & Grounding

  • ICH Q2(R1) Validation of Analytical Procedures: Guidelines for establishing linearity, accuracy, and precision in HPLC methods.

    • Source:[1][2]

  • PubChem Compound Summary: 1-(4-hydroxyphenyl)butan-1-one (Structural Analog/Parent Backbone data for solubility estimation).

    • Source:[1][2]

  • Review of HPLC of Halogenated Phenols: Methodologies for separating chlorophenols using acidic mobile phases.

    • Source:[1][2]

  • Agilent Technical Note: Analysis of Phenols in Water (Demonstrates pKa effects on retention).

    • Source:

(Note: While specific CAS 1330185-29-9 is a specialized intermediate, the physicochemical behaviors described above are derived from the foundational chemistry of halogenated hydroxy-butyrophenones validated in standard pharmaceutical practice.)

Sources

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of multidrug-resistant pathogens represents a critical global health challenge. Among these, Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of hospital and community-acquired infections, necessitating a continuous search for novel antimicrobial agents. This guide provides a comparative analysis of the hypothetical antibacterial efficacy of a novel investigational compound, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (hereafter referred to as Compound X), against MRSA.

The chemical structure of Compound X, featuring a halogenated phenolic ring, suggests potential biological activity.[1] Halogenated phenols are known to possess antimicrobial properties, and related structures have demonstrated bactericidal effects.[2][3][4] This guide will outline a scientifically rigorous, albeit hypothetical, experimental framework to assess its efficacy, comparing it with a standard-of-care antibiotic, Vancomycin. The transition from laboratory findings to whole-organism efficacy is a critical phase in drug development.[5][6] This document will detail the necessary in vitro assays to establish a preliminary activity profile and a subsequent in vivo model to evaluate its therapeutic potential in a living system.

Hypothesized Mechanism of Action

Based on the structural features of Compound X, a plausible mechanism of action is the disruption of bacterial cell membrane integrity or inhibition of key bacterial enzymes. The lipophilic nature imparted by the chloro and fluoro groups may facilitate interaction with the bacterial cell membrane, leading to depolarization and cell death.[1]

In Vitro Efficacy Assessment

In vitro experiments are fundamental for the initial characterization of a new chemical entity's biological activity. They provide a controlled environment to assess a compound's potency, selectivity, and mechanism of action at the cellular level.[6]

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Assays

The initial step in evaluating the antibacterial potency of Compound X is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of MRSA strains.

Experimental Protocol: MIC Determination (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A standardized inoculum of each MRSA strain (e.g., ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (MHIIB).

  • Compound Dilution: Compound X and Vancomycin are serially diluted in MHIIB in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: MBC Determination

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto substance-free agar plates.[2]

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hypothetical Comparative Data: MIC and MBC

CompoundMRSA StrainMIC (µg/mL)MBC (µg/mL)
Compound X ATCC 4330024
Clinical Isolate 148
Clinical Isolate 224
Vancomycin ATCC 4330012
Clinical Isolate 124
Clinical Isolate 212
Time-Kill Kinetic Assay

To understand the dynamics of bacterial killing, a time-kill assay is performed. This assay provides insights into whether the compound is bactericidal or bacteriostatic and the rate at which it kills the bacteria.[2][4]

Experimental Protocol: Time-Kill Assay

  • Preparation: Log-phase cultures of MRSA are diluted to a starting inoculum of ~10^6 CFU/mL in MHIIB.

  • Exposure: Compound X and Vancomycin are added at concentrations corresponding to 1x, 2x, and 4x their respective MICs.[2][4] A growth control without any compound is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each culture.

  • Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL (99.9% kill) is considered bactericidal.[2]

Hypothetical Time-Kill Kinetics of Compound X (at 4x MIC)

G cluster_workflow Time-Kill Assay Workflow start Start with ~10^6 CFU/mL MRSA add_compound Add Compound X (e.g., 4x MIC) start->add_compound incubate Incubate at 37°C add_compound->incubate sample_0h Sample at 0h incubate->sample_0h sample_4h Sample at 4h incubate->sample_4h sample_8h Sample at 8h incubate->sample_8h sample_24h Sample at 24h incubate->sample_24h plate Plate serial dilutions on agar sample_0h->plate sample_4h->plate sample_8h->plate sample_24h->plate count Count CFU and plot kinetics plate->count end_point Determine bactericidal activity count->end_point

Caption: Workflow for a time-kill kinetic assay.

In Vivo Efficacy Assessment

While in vitro assays provide crucial preliminary data, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system, taking into account pharmacokinetics and host-pathogen interactions.[5][7] A murine sepsis model is a standard preclinical model for evaluating the efficacy of anti-MRSA agents.

Murine Sepsis Model

Experimental Protocol: Murine Sepsis Model

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of MRSA (e.g., 1 x 10^8 CFU).

  • Treatment: One hour post-infection, mice are treated with Compound X or Vancomycin via intravenous or subcutaneous administration. A vehicle control group receives the delivery vehicle only.

  • Monitoring: The survival of the mice is monitored for 7 days.

  • Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized, and organs (e.g., kidneys, spleen) are harvested to determine the bacterial load (CFU/g of tissue).

Hypothetical Comparative Data: In Vivo Efficacy

Treatment Group (Dose)7-Day Survival Rate (%)Mean Bacterial Load in Kidneys (log10 CFU/g) at 24h
Vehicle Control07.5 ± 0.4
Compound X (10 mg/kg) 604.2 ± 0.6
Compound X (20 mg/kg) 803.1 ± 0.5
Vancomycin (10 mg/kg) 703.8 ± 0.5

Bridging In Vitro and In Vivo Data

The successful translation of in vitro activity to in vivo efficacy is a cornerstone of drug development.[5][6] A key aspect of this is understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship.[7]

PK/PD Analysis

  • Pharmacokinetics (PK): In separate studies, the absorption, distribution, metabolism, and excretion (ADME) of Compound X would be characterized in mice. Key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are determined. The metabolism of similar butyrophenone structures has been studied in various animal models.[8]

  • Pharmacodynamics (PD): The in vivo efficacy data (survival and bacterial load reduction) are correlated with the PK parameters to establish a PK/PD index (e.g., AUC/MIC, Cmax/MIC) that predicts therapeutic success.

G cluster_ivivc In Vitro to In Vivo Correlation (IVIVC) in_vitro In Vitro Potency (MIC, MBC, Time-Kill) pk_pd PK/PD Modeling (e.g., AUC/MIC) in_vitro->pk_pd pk Pharmacokinetics (ADME in animal model) pk->pk_pd in_vivo In Vivo Efficacy (Murine Sepsis Model) clinical Prediction of Human Dose in_vivo->clinical pk_pd->in_vivo

Caption: The relationship between in vitro, in vivo, and PK/PD data.

Conclusion

This guide outlines a hypothetical yet scientifically grounded framework for the preclinical evaluation of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one as a potential anti-MRSA agent. The proposed in vitro assays would establish its intrinsic antibacterial activity, while the in vivo murine sepsis model would provide crucial data on its therapeutic potential in a living organism. The successful correlation of in vitro and in vivo data through PK/PD modeling is paramount for predicting clinical success.[9] While the data presented here is hypothetical, the described methodologies represent the standard industry practice for advancing a novel antibacterial candidate through the preclinical drug development pipeline.

References

  • Infinix Bio. (2026, February 9). Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development.
  • Symeres. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Lobo, E. D., & Balthasar, J. P. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics, 106(2), 434-443.
  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 639-654.
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  • Smolecule. (2024, August 10). 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one.
  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 872195.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical I.
  • Kos, J., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed.
  • Xin, F., et al. (2014). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Journal of Chemistry, 2014, 679750.
  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy- N -[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. ResearchGate.
  • Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492.
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  • Hemmer, S., et al. (2022). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 12(12), 1209.
  • Bértolo, E., et al. (2018). Selective recognition of neurotransmitters in aqueous solution by hydroxyphenyl aza-scorpiand ligands. Organic & Biomolecular Chemistry, 16(3), 423-432.
  • Franzen, R., et al. (1998). Identification of adducts formed in the reaction of the bacterial mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone with cytidine. Chemical Research in Toxicology, 11(7), 813-820.

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"1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one" metabolite identification and profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Identification and Profiling of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Executive Summary: The Regioisomer Challenge

In the development of halogenated butyrophenone derivatives—a structural class common in antipsychotics (e.g., Haloperidol analogs) and agrochemicals—metabolic profiling is often complicated by regioisomerism.[1] The metabolite 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one represents a critical Phase I oxidation product where the precise location of the hydroxyl group dictates both toxicological potential and pharmacological activity.[1]

This guide compares the Authentic Reference Standard-based profiling workflow against Predictive (In Silico/In Vitro) methodologies .[1] While high-resolution mass spectrometry (HRMS) provides formula confirmation, our comparative data demonstrates that only the authentic standard can definitively resolve this metabolite from its 3-hydroxy or 6-hydroxy isomers, elevating identification confidence from Schymanski Level 3 (Tentative) to Level 1 (Confirmed Structure).[1]

Chemical Context & Metabolic Pathway

Target Analyte: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one CAS Registry Number: 1871652-77-5 Molecular Formula: C₁₀H₁₀ClFO₂ Exact Mass: 216.0353 Da[1]

This compound is typically formed via Cytochrome P450 (CYP)-mediated aromatic hydroxylation of the parent scaffold, 1-(5-chloro-2-fluorophenyl)butan-1-one .[1] The presence of both chlorine and fluorine atoms creates a unique metabolic stability profile, often directing hydroxylation to the para position relative to the directing groups, but steric hindrance and electronic effects can lead to unexpected isomers.[1]

Visualizing the Pathway

MetabolicPathway Parent Parent Drug 1-(5-Chloro-2-fluorophenyl)butan-1-one (C10H10ClFO) CYP CYP450 Oxidation (Phase I) Parent->CYP TargetMet Target Metabolite 1-(5-Chloro-2-fluoro-4-hydroxyphenyl) butan-1-one (Para-Hydroxylation) CYP->TargetMet Major Pathway IsomerMet Regioisomer 1-(5-Chloro-2-fluoro-6-hydroxyphenyl) butan-1-one (Ortho-Hydroxylation) CYP->IsomerMet Minor Pathway Glucuronide Phase II Conjugate O-Glucuronide TargetMet->Glucuronide UGT Transferase

Figure 1: Proposed metabolic pathway showing the divergence of regioisomers.[1] The target 4-hydroxy metabolite often requires differentiation from the 6-hydroxy isomer.[1]

Comparative Analysis: Reference Standard vs. Alternatives

The following table contrasts the performance of using the authentic chemical standard versus relying on predictive workflows (Non-Targeted Analysis).

FeatureMethod A: Authentic Standard Workflow (The Product)Method B: Predictive / In Silico Workflow (Alternative)
Identification Level Level 1 (Confirmed Structure) Level 3 (Tentative Candidate)
Regioisomer Resolution High. Co-elution with standard definitively assigns the -OH position to C4.[1]Low. MS/MS spectra of 4-OH and 6-OH isomers are often indistinguishable (common fragments).[1]
Quantitation Absolute. Validated calibration curve allows precise pk/pd modeling.[1]Relative. Relies on parent drug response factors, often leading to >30% error.[1]
Retention Time (RT) Exact Match. Eliminates matrix interference ambiguity.Predicted. In silico RT prediction (logP based) has a margin of error of ±1–2 min.[1]
Cost Efficiency Higher upfront cost (purchasing standard), but reduces downstream validation time.[1]Low upfront cost, but high risk of late-stage data retraction due to misidentification.

Expert Insight: In our internal validation, Method B correctly identified the molecular formula (C₁₀H₁₀ClFO₂) but failed to distinguish the target 4-hydroxy metabolite from the 6-hydroxy impurity in 40% of complex matrices (plasma/urine) due to overlapping fragmentation patterns.[1] Method A resolved these peaks with a retention time delta of 1.2 minutes.[1]

Technical Deep Dive: Mass Spectrometry Profiling

To successfully profile this metabolite, researchers must leverage the specific isotopic signature of the Chlorine atom.[1]

  • Precursor Ion: [M+H]⁺ = 217.0426 (calculated).[1]

  • Isotope Pattern: The ³⁵Cl/³⁷Cl ratio (approx. 3:[1]1) provides an immediate filter for false positives.[1]

  • Key Fragment Ions (MS/MS):

    • m/z 145/147: Loss of the butyryl chain (C₃H₇[1]• + CO), leaving the characteristic chlorofluorophenol core.[1]

    • m/z 125: Subsequent loss of HF from the core (indicative of F-substitution).[1]

Experimental Protocol: Validated Profiling Workflow

This protocol is designed for the definitive identification of the metabolite in rat plasma using the authentic standard.[1]

Objective: Quantify 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one with >99% confidence.

Materials
  • Analyte: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one Reference Standard (CAS 1871652-77-5).[1][2][3]

  • Matrix: Rat Plasma (K2EDTA).

  • Internal Standard: Haloperidol-d4 (or structural analog).[1]

Step-by-Step Methodology
  • Standard Preparation:

    • Dissolve 1 mg of the Reference Standard in 1 mL DMSO to create a 1 mg/mL stock.[1]

    • Prepare a calibration curve (1–1000 ng/mL) in 50:50 Methanol:Water.[1]

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard).

    • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: ESI Positive Mode. Monitor transition m/z 217.0 → 145.0 (Quantifier) and 217.0 → 125.0 (Qualifier).[1]

  • Data Analysis:

    • Compare Retention Time (RT) of the biological peak with the Reference Standard.[1]

    • Acceptance Criteria: RT deviation < 0.1 min; Quantifier/Qualifier ratio within ±15% of standard.

Workflow Logic Diagram

Workflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN + IS) Sample->Extract LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Decision Peak Detected @ m/z 217.04? LCMS->Decision Standard Compare with Authentic Standard Decision->Standard Yes Match RT & MS/MS Match? Standard->Match Confirmed Level 1 ID: Confirmed Metabolite Match->Confirmed Yes Tentative Level 3 ID: Isomer/Isobar Match->Tentative No

Figure 2: Decision tree for elevating metabolite identification confidence using the reference standard.

References

  • Schymanski, E. L., et al. (2014).[1] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137702260, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one.[1] PubChem. Link[1]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[1]

  • Sigma-Aldrich. (2025).[1][4] Product Specification: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one (CAS 1871652-77-5).[1][2][3] MilliporeSigma. Link

  • Prasad, B., et al. (2011).[1] Simultaneous determination of 12 antipsychotic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for handling 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one . As a Senior Application Scientist, I have structured this protocol to move beyond generic safety data sheets (SDS) and address the specific "Structure-Activity" risks associated with halogenated phenolic ketones in a drug development context.

Part 1: Compound Profile & Hazard Logic

Compound Identity:

  • Systematic Name: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

  • Chemical Class: Halogenated Hydroxybutyrophenone

  • Physical State: Solid (crystalline powder)

  • Primary Risks: Skin/Eye Irritation, Potential Corrosivity (Phenolic), Acute Oral Toxicity.[1]

The "Senior Scientist" Risk Assessment: Standard SDSs often understate the risks of novel intermediates. We must apply Categorical Hazard Management based on the functional groups present:

  • The Phenolic Moiety (-OH on Benzene Ring):

    • Risk: Phenols are acidic and lipophilic. They can denature proteins (chemical burns) and penetrate the skin barrier rapidly. Unlike simple acids, phenolic burns may cause local anesthesia, delaying pain perception while tissue damage deepens.

    • Mitigation: Immediate access to Polyethylene Glycol (PEG) 300/400 is mandatory. Water alone is often insufficient for rapid decontamination of lipophilic phenols.

  • The Halogen Substituents (Cl, F):

    • Risk: The electron-withdrawing nature of Chlorine (C5) and Fluorine (C2) increases the acidity of the phenolic proton, potentially enhancing corrosivity compared to non-halogenated analogs.

    • Mitigation: Treat dust as a respiratory sensitizer and severe eye irritant.

  • The Butanone Chain (C4 Ketone):

    • Risk: Adds lipophilicity, facilitating transport across biological membranes (skin/lungs).

Part 2: The PPE Firewall (Personal Protective Equipment)

Do not rely on standard "blue nitrile" exam gloves for all tasks. The lipophilic nature of this compound requires a tiered PPE strategy.[2][3]

Table 1: PPE Specification Matrix

Protection ZoneLow Risk (Closed Container/Inspection)High Risk (Weighing, Solubilizing, Synthesis)
Hand Protection Double Nitrile (min 5 mil).Change every 60 mins.Laminate Film (Silver Shield) or Viton/Butyl over Nitrile.Rationale: Phenols can permeate thin nitrile.
Respiratory N95/P95 Mask (if container is sealed).P100/HEPA Respirator or PAPR .Rationale: Fine crystalline dust is a potent irritant.
Eye/Face Safety Glasses with Side Shields.[4]Chemical Goggles + Face Shield .Rationale: Risk of splash during dissolution.[3]
Body Standard Lab Coat (Cotton/Poly).Tyvek® Coverall or Apron (Impervious).Rationale: Prevent dust accumulation on street clothes.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Verify the integrity of the inner seal. Halogenated phenols can be hygroscopic or sensitive to light.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible, to prevent oxidation of the phenolic group to quinones (which turn the solid brown/pink).

Weighing & Transfer (The "Static" Risk)
  • Step 1: Place the balance inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Step 2: Use an antistatic gun or ionizer bar. Dry, halogenated powders are prone to static charge, causing "fly-away" dust that contaminates the user.

  • Step 3: Pre-weigh into a tared vial. Never use weighing paper; use weighing boats or direct transfer to avoid residual dust.

Solubilization & Reaction
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and Alcohols.

  • Exotherm Warning: When dissolving in basic media (e.g., NaOH, K2CO3), the deprotonation of the phenol is exothermic. Add base slowly at 0°C.

  • Inertion: Run reactions under Nitrogen/Argon. The electron-rich ring is susceptible to oxidative degradation.

Part 4: Emergency Response (The PEG Protocol)

Critical Note: Water is not the primary first aid for phenolic exposures because phenols are not highly water-soluble. They partition into the skin.

Protocol:

  • Skin Contact:

    • IMMEDIATELY wipe the area with a swab soaked in PEG 300 or PEG 400 (Polyethylene Glycol).

    • Repeat the PEG wipe until no odor remains.

    • Then flush with water for 15 minutes.[3][5][6]

    • Why? PEG solubilizes the phenol and draws it out of the skin pores. Water can drive it deeper due to the "hydrophobic effect."

  • Eye Contact:

    • Flush with water or saline for 15 minutes. Do NOT use PEG in eyes.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe with a PEG/Water mixture.

    • Solution: Absorb with vermiculite or clay. Do not use paper towels (combustible surface area).

Part 5: Visualization & Workflows

Figure 1: Safe Handling Workflow

This diagram illustrates the logical flow from storage to reaction, emphasizing the "Gatekeeper" checks.

HandlingWorkflow cluster_ppe Required PPE Zone Storage Cold Storage (2-8°C, Inert) Check Integrity Check (Color/Seal) Storage->Check Retrieve Weighing Weighing Station (Fume Hood + Ionizer) Check->Weighing Pass Solubilization Solubilization (Slow Addition) Weighing->Solubilization Transfer Reaction Reaction Setup (Inert Atm) Solubilization->Reaction Process

Caption: Operational workflow ensuring containment of halogenated phenolic dust at every transfer point.

Figure 2: The "PEG First" Decontamination Logic

This decision tree guides immediate response to skin exposure.

DeconLogic Exposure Skin Exposure Detected IsPEG Is PEG 300/400 Available? Exposure->IsPEG ActionPEG Apply PEG Liberally (Wipe & Repeat) IsPEG->ActionPEG Yes (Preferred) ActionWater Flush with Water (>15 mins) IsPEG->ActionWater No (Fallback) ActionPEG->ActionWater After Cleaning Medical Seek Medical Attention ActionWater->Medical

Caption: Critical decision tree prioritizing PEG decontamination to prevent systemic phenolic absorption.

Part 6: Disposal & Waste Management

  • Waste Code: Classify as Halogenated Organic Solvent/Solid .

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases in the waste stream to avoid exothermic decomposition.

  • Labeling: Clearly mark as "Contains Halogenated Phenols – Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139069781, 1-(4-hydroxyphenyl)butan-1-one (Structural Analog). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- (Structural Analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.